

# An In-Depth Technical Guide to 4-chloro-N-ethyl-3-nitroaniline

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## Compound of Interest

Compound Name: 4-chloro-N-ethyl-3-nitroaniline

Cat. No.: B13311770

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chloro-N-ethyl-3-nitroaniline**, including its chemical identity, physicochemical properties, proposed synthesis, and relevant experimental protocols for characterization and evaluation of biological activity. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

## Chemical Identity

The nomenclature and structural identifiers for the compound of interest are crucial for accurate documentation and research.

- IUPAC Name: **4-chloro-N-ethyl-3-nitroaniline**[\[1\]](#)
- CAS Number: 1157074-03-7[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>ClN<sub>2</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Molecular Weight: 200.62 g/mol [\[1\]](#)[\[2\]](#)
- Canonical SMILES: CCNC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-][\[1\]](#)
- InChIKey: PLPSKERNYGVTFK-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Synonyms:[1]

- Molport-008-722-466
- AKOS009156210
- CS-0287243
- EN300-164339

## Physicochemical and Computed Properties

A summary of the key physicochemical and computed descriptors for **4-chloro-N-ethyl-3-nitroaniline** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Weight	200.62 g/mol	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>	PubChem[1]
XLogP3	2.6	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Exact Mass	200.0352552 Da	PubChem (Computed)[1]
Topological Polar Surface Area	57.9 Å <sup>2</sup>	PubChem (Computed)[1]
Heavy Atom Count	13	PubChem (Computed)[1]

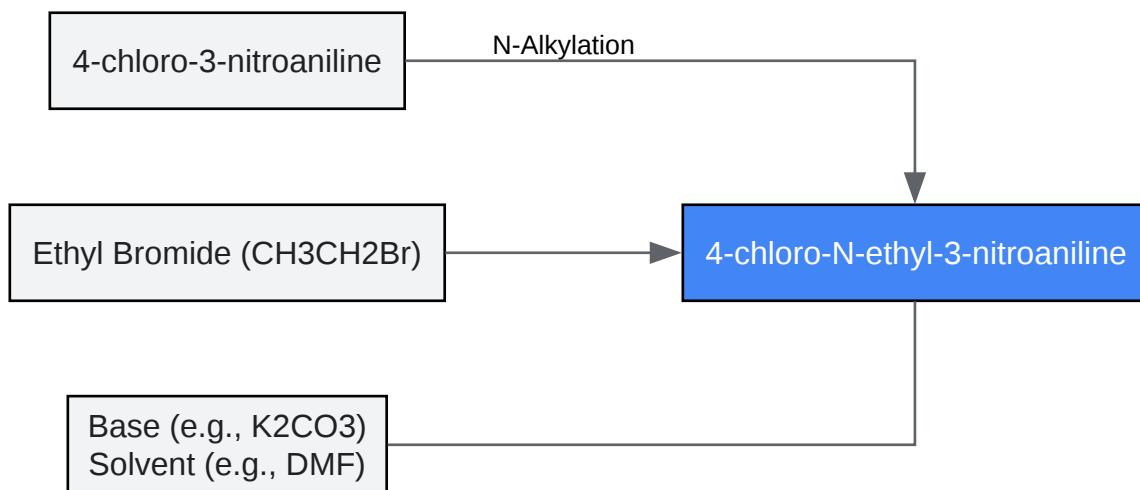
## Synthesis and Experimental Protocols

While a direct, published protocol for the synthesis of **4-chloro-N-ethyl-3-nitroaniline** is not readily available, a plausible synthetic route can be proposed based on established chemical

methodologies for analogous compounds, such as the N-alkylation of a substituted aniline.[3] [4]

#### Proposed Synthetic Pathway: N-Alkylation of 4-chloro-3-nitroaniline

The most direct approach involves the N-alkylation of 4-chloro-3-nitroaniline with an ethylating agent like ethyl bromide or ethyl iodide in the presence of a base.



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Caption: Proposed synthetic route for **4-chloro-N-ethyl-3-nitroaniline**.

#### Detailed Experimental Protocol: N-Alkylation

This protocol is adapted from the synthesis of similar N-alkylated nitroaniline derivatives.[3]

- Reaction Setup: To a solution of 4-chloro-3-nitroaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add an anhydrous base like potassium carbonate (2.0-3.0 eq).
- Stirring: Stir the resulting suspension at room temperature for approximately 15-20 minutes to ensure adequate mixing.
- Addition of Alkylating Agent: Add an ethylating agent, such as ethyl bromide or ethyl iodide (1.2-1.5 eq), dropwise to the reaction mixture.

- Heating: Heat the reaction mixture to a temperature between 60-80 °C and maintain stirring for 12-24 hours.
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure **4-chloro-N-ethyl-3-nitroaniline**.

## Analytical Characterization Protocols

Structural confirmation and purity assessment are critical steps following synthesis. Standard analytical techniques such as HPLC and GC-MS would be employed.

### Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment<sup>[5]</sup>

- Instrumentation: Standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 v/v). For LC-MS compatibility, 0.1% formic acid can be added.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: A wavelength in the range of 254-380 nm is suitable due to the nitro and aniline chromophores.

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol. Filter through a 0.45 µm syringe filter before injection.

#### Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation[5]

- Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium, at a constant flow of 1.0-1.5 mL/min.
- Injector Temperature: 250 °C.
- Oven Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at 15 °C/min.
  - Final hold: 5 minutes at 280 °C.
- Mass Spectrometer Parameters:
  - Ionization Mode: EI at 70 eV.
  - Mass Range: m/z 40-500.
  - Source Temperature: 230 °C.

## Biological Activity and Evaluation

The N-(2-chloroethyl)-aniline scaffold is a known pharmacophore in medicinal chemistry, with the chloroethyl group acting as a potential alkylating agent for biological macromolecules like DNA, a mechanism utilized by some anticancer drugs.[6] The nitro group, being strongly electron-withdrawing, can modulate this reactivity and may also be bioreduced to reactive intermediates.[6]

## Hypothetical Comparative Biological Data

The following tables present hypothetical, illustrative data for a series of N-(2-chloroethyl)-4-nitroaniline derivatives to demonstrate potential structure-activity relationships (SAR). This data is based on general principles observed for this class of compounds.[\[6\]](#)

Table 1: Comparative Cytotoxicity against HCT-116 Cells[\[6\]](#)

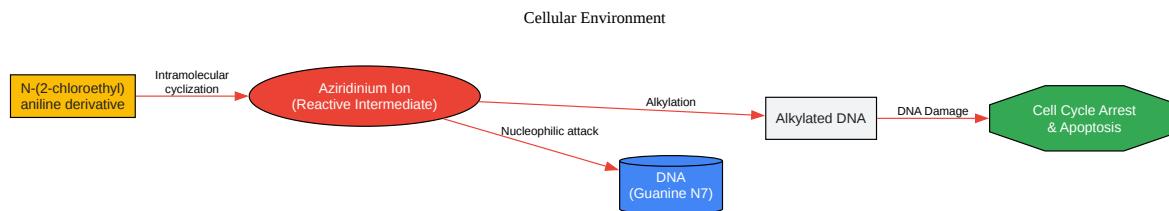
Compound ID	Derivative Name	Substituent (R)	IC <sub>50</sub> (μM)
NCNA-1	N-(2-chloroethyl)-4-nitroaniline	-H	45.2
NCNA-2	N-(2-chloroethyl)-2-methyl-4-nitroaniline	-CH <sub>3</sub> (ortho)	35.8
NCNA-4	N-(2-chloroethyl)-2,6-dimethyl-4-nitroaniline	-di-CH <sub>3</sub> (ortho)	28.5
NCNA-5	N-(2-chloroethyl)-3-methoxy-4-nitroaniline	-OCH <sub>3</sub> (meta)	52.7
NCNA-6	N-(2-chloroethyl)-3-chloro-4-nitroaniline	-Cl (meta)	65.4

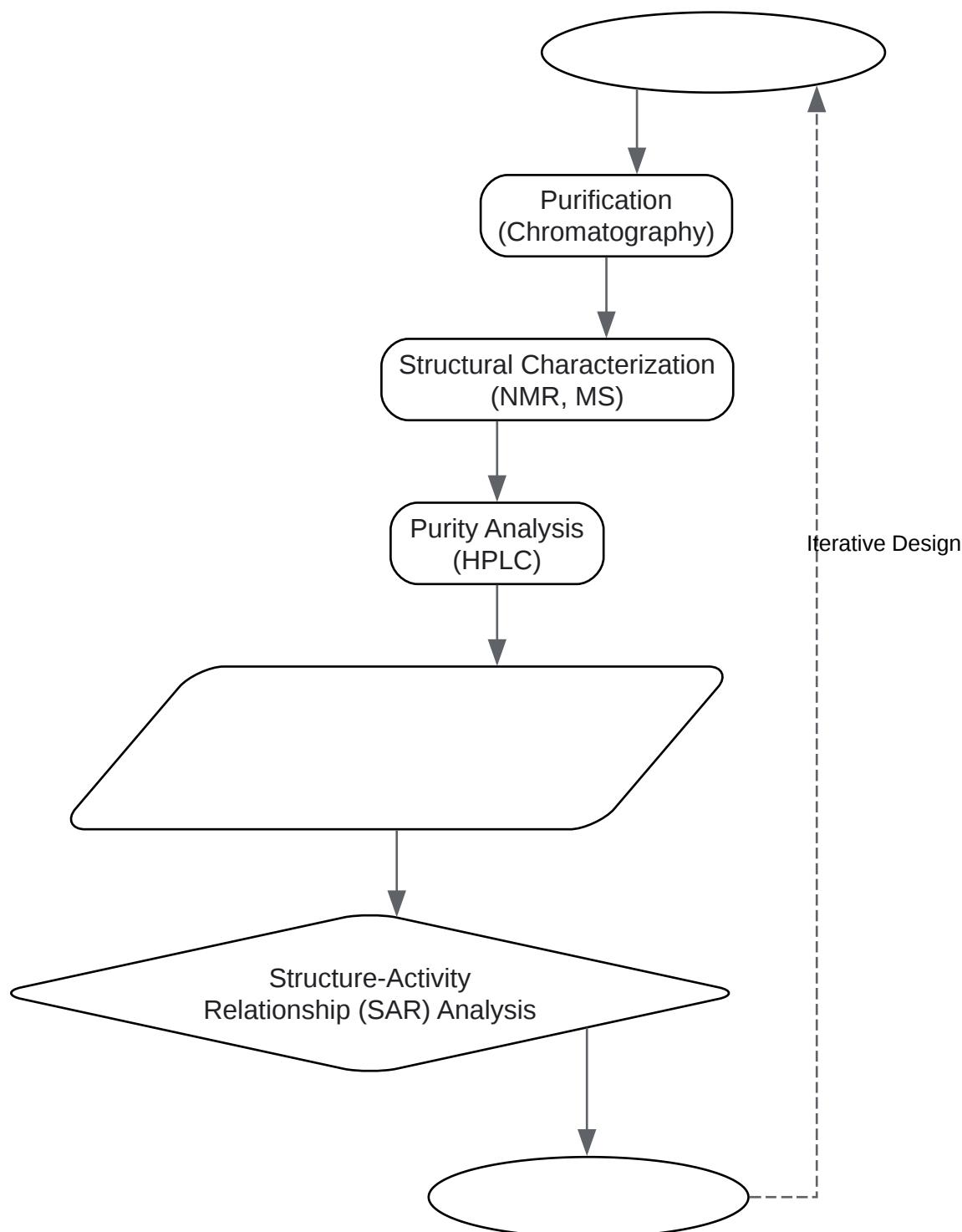
Table 2: Comparative Antimicrobial Activity (MIC in μg/mL)[\[6\]](#)

Compound ID	Staphylococcus aureus (Gram-positive)	Escherichia coli (Gram-negative)
NCNA-1	64	>128
NCNA-2	32	128
NCNA-4	16	64
NCNA-5	128	>128
NCNA-6	>128	>128

### Proposed Mechanism of Action

The biological activity is linked to the chemical structure. The 2-chloroethyl group can form a reactive aziridinium ion, which then alkylates nucleophilic sites on biomolecules, particularly the N7 position of guanine in DNA, leading to cytotoxicity.



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